molecular formula C2H8IN3S B1588052 Methyl hydrazinecarbimidothioate hydroiodide CAS No. 35600-34-1

Methyl hydrazinecarbimidothioate hydroiodide

Cat. No.: B1588052
CAS No.: 35600-34-1
M. Wt: 233.08 g/mol
InChI Key: NYMQJWVULPQXBK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl hydrazinecarbimidothioate hydroiodide typically involves the reaction of thiosemicarbazide with iodomethane in absolute ethanol. The mixture is heated at 50°C for 3 hours to yield the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

Methyl hydrazinecarbimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common reagents used in these reactions include glyoxal derivatives and other specific organic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl hydrazinecarbimidothioate hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl hydrazinecarbimidothioate hydroiodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of certain enzymes and proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl hydrazinecarbimidothioate hydroiodide is similar to other compounds such as ethyl hydrazinecarbimidothioate hydrobromide and methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide . it is unique in its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry.

Conclusion

This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals.

Properties

CAS No.

35600-34-1

Molecular Formula

C2H8IN3S

Molecular Weight

233.08 g/mol

IUPAC Name

methyl N'-aminocarbamimidothioate;hydroiodide

InChI

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H

InChI Key

NYMQJWVULPQXBK-UHFFFAOYSA-N

SMILES

CSC(=NN)N.I

Isomeric SMILES

CS/C(=N\N)/N.I

Canonical SMILES

CSC(=NN)N.I

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl hydrazinecarbimidothioate hydroiodide
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Methyl hydrazinecarbimidothioate hydroiodide
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Methyl hydrazinecarbimidothioate hydroiodide
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Methyl hydrazinecarbimidothioate hydroiodide
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Methyl hydrazinecarbimidothioate hydroiodide
Reactant of Route 6
Reactant of Route 6
Methyl hydrazinecarbimidothioate hydroiodide
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Q & A

Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?

A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []

Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?

A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []

Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?

A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []

Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?

A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []

Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?

A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []

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